4-Amino-5,8-dimethylquinoline

Description

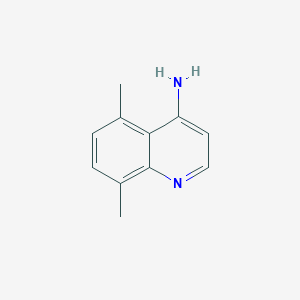

4-Amino-5,8-dimethylquinoline is a quinoline derivative characterized by an amino group at the 4-position and methyl substituents at the 5- and 8-positions of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis, with substituent patterns critically influencing their behavior .

Properties

CAS No. |

948292-74-8 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

5,8-dimethylquinolin-4-amine |

InChI |

InChI=1S/C11H12N2/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-6H,1-2H3,(H2,12,13) |

InChI Key |

UMDZTIYWZSHDGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=NC2=C(C=C1)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,8-dimethylquinoline typically involves the Skraup synthesis, a classical method for preparing quinoline derivatives. This method includes the reaction of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid. The reaction conditions often require elevated temperatures and acidic environments to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts. These methods aim to reduce reaction times and improve yields while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5,8-dimethylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products: The major products formed from these reactions include N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Chemical Properties and Reactions

4-Amino-5,8-dimethylquinoline possesses a molecular formula of C11H12N2 and features an amino group at the 4-position and methyl groups at the 5 and 8 positions. This specific substitution pattern allows for diverse chemical reactions:

- Oxidation : Can be oxidized to form quinoline N-oxide derivatives using agents like hydrogen peroxide.

- Reduction : Capable of being reduced to tetrahydroquinoline derivatives with reducing agents such as lithium aluminum hydride.

- Substitution : Engages in electrophilic and nucleophilic substitution reactions, enabling the introduction of various functional groups onto the quinoline ring.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of potential therapeutic agents. Its derivatives have demonstrated various biological activities:

- Antimalarial Properties : Similar to other quinoline derivatives, it shows promise in developing antimalarial drugs.

- Anticancer Activity : Studies indicate that this compound may inhibit specific enzymes involved in cancer progression, making it a candidate for anticancer drug development.

Case Study : A study highlighted the compound's effectiveness in inhibiting certain kinases involved in tumor growth, suggesting its potential as a lead compound in anticancer therapy.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable for catalysis and material science applications.

Example : Research has shown that complexes formed with palladium can catalyze various organic transformations, enhancing reaction efficiency in synthetic chemistry.

Biological Probes

This compound is utilized as a fluorescent probe for detecting biological molecules. Its ability to interact with specific biomolecules allows researchers to study enzyme interactions and cellular processes.

Application Example : In biochemical assays, this compound has been used to monitor enzyme activity by measuring fluorescence changes upon binding to target enzymes.

Industrial Applications

In industrial settings, this compound is employed in the production of dyes and pigments. Its unique structure enables the synthesis of vibrant colorants used in various applications from textiles to plastics.

Mechanism of Action

The mechanism of action of 4-Amino-5,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or interfere with DNA replication in pathogens. The compound’s structure allows it to bind to active sites of enzymes or receptors, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents significantly alter physical properties such as melting points and solubility:

Key Insight: The absence of polar groups (e.g., -COOH, -OH) in 4-Amino-5,8-dimethylquinoline likely results in a lower melting point compared to 8-methylkynurenic acid. Its methyl groups may reduce solubility in aqueous media relative to hydroxy- or amino-substituted analogs.

Analytical Characterization

- NMR and LCMS: highlights the use of NMR and LCMS for verifying bis(alkylthio/amino)quinoline structures, emphasizing the role of methyl and amino groups in distinct spectral signatures .

- Purity Standards: 2-Amino-4-hydroxy-6,8-dimethylquinoline () is reported at 96% purity, underscoring the importance of chromatographic purification for quinoline derivatives .

Application: this compound would require similar analytical validation, with methyl groups likely causing upfield shifts in ¹H NMR spectra.

Biological Activity

4-Amino-5,8-dimethylquinoline is a heterocyclic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This compound is characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring, with the molecular formula C11H12N2. Its structural features, particularly the presence of amino and methyl groups, enhance its reactivity and potential therapeutic applications.

The synthesis of this compound typically involves reactions with precursors such as aminoanilines and diketones. Various catalysts can be employed to facilitate these reactions, including metal catalysts like palladium for coupling reactions. The compound can undergo several types of chemical transformations, including oxidation, reduction, and nucleophilic substitution, leading to the formation of various derivatives with altered biological activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound possess bactericidal and fungicidal properties. For instance, quinoline derivatives are known for their effectiveness against resistant strains of pathogens such as Plasmodium species responsible for malaria .

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies demonstrate that certain derivatives can inhibit cancer cell proliferation by interfering with DNA replication processes or by inducing apoptosis in cancerous cells. This mechanism is attributed to the compound's ability to interact with specific molecular targets within the cell .

Toxicological Assessments

Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity and biological activity of this compound and its derivatives. These models utilize the chemical structure to infer biological activity based on established data from similar compounds. This predictive approach aids in assessing potential hazards and prioritizing compounds for further experimental evaluation .

Case Studies

- Antimalarial Activity : A study focused on the synthesis of various 6-aminoquinoline derivatives revealed that modifications at specific positions (such as C-5 and C-8) enhanced their antimalarial efficacy against resistant strains of Plasmodium . The introduction of methyl groups significantly improved biological activity while maintaining acceptable toxicity profiles.

- Antibacterial Activity : Research published in ScienceDirect highlighted the antibacterial effects of quinoline compounds, including this compound. These compounds demonstrated notable efficacy against various bacterial strains, indicating potential for development into new antibacterial agents .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Amino-5,8-dimethylquinoline with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or microwave-assisted reactions. For instance, Outt et al. (1998) describe a general synthesis using 4-substituted quinoline precursors with imidazolinylamino groups under reflux conditions in polar aprotic solvents like NMP (N-methylpyrrolidone), yielding crystalline products after purification via column chromatography . Microwave-assisted methods (e.g., KF·2H₂O as a fluoride source) reduce reaction times and improve regioselectivity in quinoline functionalization .

Q. How can researchers design in vitro assays to evaluate the antimalarial activity of this compound derivatives?

- Methodological Answer : Use standardized Plasmodium falciparum strains (e.g., 3D7, K1, Dd2) cultured in human erythrocytes under 5% CO₂ and 37°C. Measure IC₅₀ values via SYBR Green fluorescence assays, comparing inhibition rates against chloroquine controls. Ensure dose-response curves span 0.1–100 µM, and validate results with triplicate runs to minimize variability .

Q. What chromatographic techniques are optimal for analyzing this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC (e.g., Agilent 1260 Infinity system) with C18 columns and UV detection at 254 nm effectively separates the compound from metabolites. Mobile phases of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improve peak resolution. For pharmacokinetic studies, LC-MS/MS enhances sensitivity for low-concentration detection in serum .

Advanced Research Questions

Q. How do substituent modifications at the 4-position influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., -NH₂, -OCH₃) enhance antimalarial potency by increasing membrane permeability. In contrast, bulky substituents (e.g., trifluoromethyl) reduce efficacy due to steric hindrance. Computational docking (e.g., AutoDock Vina) can predict binding affinities to heme targets in Plasmodium .

Q. What strategies resolve contradictions in pharmacokinetic data for this compound analogs?

- Methodological Answer : Discrepancies in AUC (area under the curve) or t₁/₂ (half-life) values may arise from species-specific metabolism or formulation differences. Cross-validate using in vitro microsomal stability assays (rat vs. human liver microsomes) and in vivo studies in multiple animal models. Adjust dosing regimens based on allometric scaling to reconcile interspecies variability .

Q. How can crystallographic data inform the design of this compound-based inhibitors?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., CCDC-deposited structures) reveals critical intermolecular interactions. For example, hydrogen bonds between the amino group and target residues (e.g., PfCRT protein) stabilize ligand-receptor complexes. π-π stacking of quinoline rings with aromatic amino acids further enhances binding affinity .

Q. What experimental approaches characterize the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Use stable isotope labeling (e.g., ¹⁴C or deuterated analogs) and high-resolution mass spectrometry (HRMS) to trace metabolic transformations. Identify phase I metabolites (oxidation, demethylation) and phase II conjugates (glucuronidation) via enzymatic hydrolysis and comparison with synthetic standards. Rat hepatocyte models are predictive of human metabolic profiles .

Data Analysis and Interpretation

Q. How should researchers address variability in IC₅₀ values across different Plasmodium strains?

- Methodological Answer : Normalize data to reference drugs (e.g., artemisinin) and apply statistical models (ANOVA with Tukey post-hoc tests) to assess significance. Strain-specific resistance mechanisms (e.g., PfMDR1 mutations) may explain variability; confirm via genomic sequencing of resistant clones .

Q. What computational tools predict the ADME (absorption, distribution, metabolism, excretion) profile of this compound derivatives?

- Methodological Answer : Use QSAR (quantitative structure-activity relationship) software like Schrodinger’s QikProp or ADMET Predictor™. Input molecular descriptors (logP, polar surface area) to estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition. Validate predictions with in situ intestinal perfusion and Caco-2 permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.